molecular formula C17H18F2N4O B2551547 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide CAS No. 2097890-53-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide

Cat. No.: B2551547
CAS No.: 2097890-53-2
M. Wt: 332.355
InChI Key: HDNKDIPROIFYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with dimethylamino and difluorobenzamide groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-23(2)17-20-9-11-7-12(4-6-15(11)22-17)21-16(24)10-3-5-13(18)14(19)8-10/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNKDIPROIFYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine or its derivatives.

    Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the quinazoline intermediate with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the difluorobenzamide moiety, potentially yielding partially or fully reduced products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs targeting diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of specialty chemicals, including agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the difluorobenzamide moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)-quinazolin-4-yl]-3,4-difluorobenzamide: Similar structure but with a different substitution pattern on the quinazoline ring.

    N-[2-(methylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide: Similar structure but with a single fluorine atom on the benzamide moiety.

Uniqueness

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide is unique due to the specific combination of functional groups and their positions on the quinazoline and benzamide rings. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrahydroquinazoline derivatives, which have been explored for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Properties

The chemical formula of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide is C20H26F2N4OC_{20}H_{26}F_{2}N_{4}O, with a molecular weight of approximately 366.45 g/mol. Its structure includes a tetrahydroquinazoline core substituted with a dimethylamino group and a difluorobenzamide moiety.

PropertyValue
Chemical FormulaC20H26F2N4O
Molecular Weight366.45 g/mol
CAS Number2097900-02-0
Melting PointNot available
SolubilityNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar to tetrahydroquinazolines often interact with GPCRs, influencing signal transduction pathways that regulate cellular responses .
  • Enzyme Inhibition : The presence of the dimethylamino group may enhance binding affinity to specific enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects.
  • Antioxidant Activity : Some studies suggest that tetrahydroquinazoline derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Research indicates that tetrahydroquinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : Triggers programmed cell death in malignant cells via the intrinsic apoptotic pathway.

In one study involving similar compounds, it was reported that these derivatives showed significant cytotoxicity against several cancer cell lines including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Production : Inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • NF-kB Pathway : Suppresses the NF-kB signaling pathway which is crucial in mediating inflammatory responses.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide on human breast cancer cells (MCF-7).
    • Findings : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory potential using a murine model of acute inflammation.
    • Results : Treatment with the compound significantly reduced paw edema by 40% compared to the control group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A key route involves cyclocondensation of substituted tetrahydroquinazoline precursors with activated 3,4-difluorobenzoyl derivatives. Optimization strategies include using catalysts like p-toluenesulfonic acid (for acid-mediated cyclization) or microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Reaction efficiency can be monitored by TLC and validated via 1H^1H-NMR to confirm the disappearance of starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Detect C=O stretching (~1708 cm1^{-1}) and NH/aromatic C–H vibrations (~3222 cm1^{-1}) to confirm amide and aromatic moieties.
  • 1H^1H-NMR : Identify dimethylamino protons as a singlet at δ 2.49–2.52 ppm and tetrahydroquinazoline ring protons as multiplet signals between δ 1.01–1.71 ppm. Fluorinated aromatic protons (3,4-difluorophenyl) appear as doublets due to 3JHF^3J_{H-F} coupling (~7.5–8.0 ppm) .
  • 19F^{19}F-NMR : Distinct signals for meta/para fluorine atoms (δ -110 to -125 ppm) confirm substitution patterns .

Q. What in vitro models are appropriate for preliminary biological activity assessment?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization or radiometric assays (e.g., MEK inhibition, referencing PD184352’s methodology) with IC50_{50} determination .
  • Antimicrobial Screening : Disc diffusion (20 µg/disc) against gram-positive (e.g., S. aureus) and gram-negative (E. coli) strains, with DMF as a solubilizing agent. Zone-of-inhibition measurements after 24-hour incubation at 28°C .

Advanced Research Questions

Q. How do the dimethylamino and difluorobenzoyl groups influence opioid receptor binding affinity?

  • Methodological Answer : The dimethylamino group mimics tertiary amine motifs in U-47700 (a µ-opioid receptor agonist), suggesting competitive binding assays (e.g., 3H^3H-DAMGO displacement) to determine Ki_i. Computational docking (e.g., AutoDock Vina) can model interactions with MOR’s hydrophobic pocket. Fluorine atoms enhance metabolic stability and may alter lipophilicity (logP), affecting blood-brain barrier penetration. Validate via in vivo analgesia models (hot-plate test) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Solvent Effects : Test activity in multiple solvents (DMF, DMSO, saline) to assess solubility-driven discrepancies.
  • Concentration Gradients : Use dose-response curves (1 nM–100 µM) to identify non-linear effects.
  • Cell Line Variability : Compare results across primary vs. immortalized cells (e.g., HEK293 vs. neuronal cultures) to rule out cell-specific uptake differences .

Q. How can SAR studies elucidate the role of the tetrahydroquinazoline moiety in pharmacological activity?

  • Methodological Answer : Synthesize analogs with:

  • Ring Modifications : Replace tetrahydroquinazoline with piperazine or cyclohexane to assess rigidity’s impact.
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 6-position.
  • Assay Parallelism : Test analogs in kinase (MEK) and opioid receptor assays to differentiate target selectivity. Data analysis via Hansch/QSAR models identifies critical physicochemical parameters (e.g., polar surface area) .

Q. What in silico approaches predict metabolic pathways and toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites.
  • Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., genotoxic benzamides). Cross-reference with analogs like AH-7921 (a controlled opioid) for shared metabolic liabilities .

Q. What regulatory considerations apply when handling structural analogs of controlled substances?

  • Methodological Answer : Screen for structural similarity to scheduled compounds (e.g., U-47700) using Tanimoto similarity indices (ECFP6 fingerprints). Submit pre-research notifications to regulatory bodies (e.g., DEA) if similarity exceeds 80%. Maintain detailed synthesis logs and secure storage (controlled substance cabinets) to comply with narcotics regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.